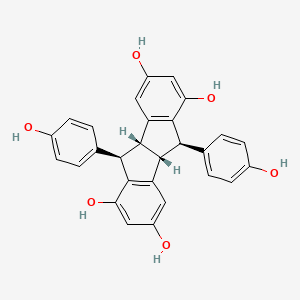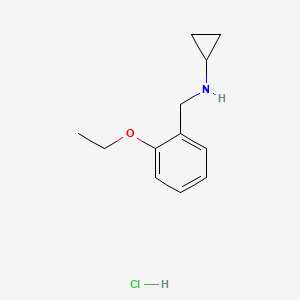
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
“N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-65-7. Its molecular weight is 227.73 . The compound is a salt, with hydrochloride (HCl) being the counterion .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10 (12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a salt with hydrochloride as the counterion .Wissenschaftliche Forschungsanwendungen
Dopamine Blocking and Hypotensive Agent : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a related compound, has been synthesized and found effective as a dopamine antagonist, impacting the hypotensive effect of dopamine. It was observed to have a significant effect in the atropinized and phenoxybenzamine-treated dog model (Jarboe et al., 1978).
Cardiovascular Action : cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, structurally similar to the queried compound, show transient hypotensive effects and act as antagonists of dopamine-induced vasodepression in animal models (Teller & Jarboe, 1982).
Neuroprotective Effects : Compounds such as LY042826 and LY393615, which are related to N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, have demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest their potential as anti-ischemic agents (Hicks et al., 2000).
Cytotoxic Activity in Cancer Cells : N,N'-bis(2-hydroxybenzyl)-ethylenediamine dihydrochlorides and related compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential for development into therapeutic agents (Musa, Badisa, & Latinwo, 2014).
Toxicokinetic Studies : Studies on NBOMe derivatives, which have structural similarities, provide insights into their metabolism and toxicological profiles. These studies are crucial for understanding drug-drug interactions and evaluating toxicological screening procedures (Richter et al., 2019).
Receptor Interaction Profiles : Investigation into the receptor binding profiles of NBOMe drugs and their effects on serotonergic and adrenergic receptors suggest strong hallucinogenic effects and potential stimulant properties (Rickli et al., 2015).
Pharmacokinetics and Drug Interaction Studies : Research on compounds like PF-04971729, a selective inhibitor of the sodium-dependent glucose cotransporter 2, sheds light on their pharmacokinetics and interaction with other drugs. Such studies help predict human pharmacokinetics and potential therapeutic effects (Kalgutkar et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLNIBFFSGXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)

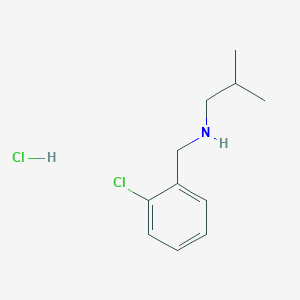

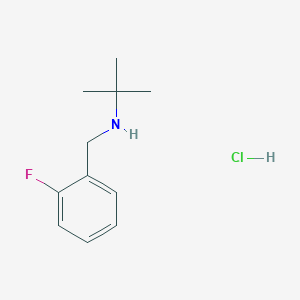
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)
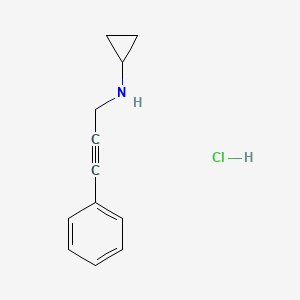

![N,N-Dimethyl-N'-[(5-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078273.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)
